Cinnamonitrile
Overview
Description
It is characterized by a spicy cinnamon aroma and is commonly used as a fragrance in products such as air fresheners . The compound is a member of the nitrile family and features a phenyl group attached to a propenenitrile moiety.
Mechanism of Action
Target of Action
Cinnamonitrile, also known as (E)-3-phenylprop-2-enenitrile , is an organic compound primarily used as a fragrance in products such as air fresheners It has been suggested that this compound may interact with certain proteins or enzymes in organisms, leading to its observed effects .
Mode of Action
It has been suggested that this compound and similar compounds can inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting atpase activity, disrupting energy metabolism, and preventing biofilm formation . In a study, compounds similar to this compound were found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in bacteria and fungi, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
Its physical and chemical properties, such as its boiling point of 2638 °C and log P value of 1.96 , suggest that it may be relatively stable and lipophilic, which could influence its absorption and distribution in organisms.
Result of Action
Its potential antimicrobial activity suggests that it may lead to the death of bacterial or fungal cells by disrupting essential cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility and stability may be affected by temperature and pH. Furthermore, its efficacy as an antimicrobial agent may be influenced by the presence of other compounds or the specific characteristics of the microbial species it is acting upon .
Biochemical Analysis
Biochemical Properties
Cinnamonitrile interacts with various enzymes and proteins. For instance, the nitrilase gene nit1, when expressed in Escherichia coli, showed a preference for dinitriles like this compound . This interaction suggests that this compound plays a role in biochemical reactions involving nitrilase enzymes .
Molecular Mechanism
Its synthesis involves an aldol-like condensation of benzaldehyde with acetonitrile under alkaline conditions . This suggests that this compound might interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
A study on the selective α-deuteration of cinnamonitriles showed that tBuOK is an efficient catalyst for deuteration at the α-C(sp2) position of cinnamonitriles . This suggests that this compound’s effects can change over time in laboratory settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it’s known to be a substrate for nitrilase enzymes
Transport and Distribution
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamonitrile can be synthesized through several methods:
Aldol-like Condensation: This method involves the condensation of benzaldehyde with acetonitrile under alkaline conditions.
Elimination Reaction: Various oximes derived from cinnamaldehyde can undergo elimination reactions to form this compound.
Oxidative Coupling: Benzene can be coupled with acrylonitrile in the presence of a palladium catalyst to produce this compound.
Industrial Production Methods:
Base Phase Transfer Catalytic Dehydration: This method involves the catalytic dehydration of cinnamon aldoxime using potassium hydroxide and tetrabutylammonium bromide (TBAB) as catalysts.
Catalytic Olefination: Hydrazones of aromatic aldehydes can be reacted with dibromoacetonitrile in the presence of copper salts to produce cinnamonitriles.
Chemical Reactions Analysis
Cinnamonitrile undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Base-free conditions with manganese catalysts can facilitate the addition of saturated nitriles to unsaturated nitriles.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines such as allylamine.
Substitution: Dinitrile derivatives and other substituted products.
Scientific Research Applications
Cinnamonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cinnamonitrile can be compared with other similar compounds such as:
Cinnamaldehyde: Both compounds have a phenyl group attached to a propenyl moiety, but cinnamaldehyde contains an aldehyde group instead of a nitrile group.
Phenylacetonitrile: This compound has a similar structure but lacks the double bond present in this compound.
Benzyl Cyanide: Similar to this compound, benzyl cyanide contains a phenyl group attached to a nitrile group, but the nitrile is directly bonded to the phenyl ring.
Uniqueness: this compound’s unique combination of a phenyl group and a propenenitrile moiety allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
(E)-3-phenylprop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKNLRXFUTWSOY-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044385 | |
Record name | (2E)-3-Phenylprop-2-enenitrile | |
Source | EPA DSSTox | |
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Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1885-38-7, 4360-47-8 | |
Record name | (2E)-3-Phenyl-2-propenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1885-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | trans-Cinnamonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Cinnamonitrile | |
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Record name | Cinnamonitrile | |
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Record name | Cinnamonitrile | |
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Record name | 2-Propenenitrile, 3-phenyl-, (2E)- | |
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Record name | 2-Propenenitrile, 3-phenyl- | |
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Record name | (2E)-3-Phenylprop-2-enenitrile | |
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Record name | Cinnamonitrile | |
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Record name | Cinnamonitrile | |
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Record name | CINNAMONITRILE, (E)- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cinnamonitrile has the molecular formula C9H7N and a molecular weight of 129.16 g/mol. []
A: this compound has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) [, , , , , , , ], Infrared (IR) [, ], and Mass Spectrometry (MS) [, , , ]. These techniques provide valuable information about the compound's structure, bonding, and fragmentation patterns.
ANone: this compound can be synthesized through several methods, including:
- Dehydration of cinnamaldehydeoxime with acetic anhydride under microwave irradiation [, ]
- Reaction of β-bromostyrene with potassium cyanide []
- Reduction of α-phenylsulfonylcinnamonitriles with samarium iodide (SmI2) in a tetrahydrofuran (THF) and methanol (MeOH) system [, , ]
A: Substituents on the aromatic ring of this compound can significantly influence its reactivity in various reactions, including copolymerization [, ] and anionic copolymerization []. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups tend to decrease it.
A: Coordination of this compound to transition metals, such as platinum or palladium, can alter its reactivity. For instance, in the presence of N-methyl-C-phenylnitrone, metal-coordinated this compound undergoes [2 + 3] cycloaddition exclusively at the nitrile (CN) bond, leading to Δ4-1,2,4-oxadiazoline complexes [].
ANone: this compound derivatives have shown potential in various applications, including:
- Anti-platelet Aggregation: α-Phenyl this compound and 4-methoxy-α-phenyl this compound exhibit potent anti-platelet aggregation activity in vitro. []
- Bird Repellent: this compound, in combination with methyl anthranilate, acts as a bird repellent with synergistic effects. []
- Liquid Crystals: 4-Substituted benzonitriles and cinnamonitriles are incorporated into liquid crystalline materials, contributing to positive dielectric anisotropy. []
A: Base-catalyzed hydrogen-deuterium exchange at the α-carbon of this compound using deuterated ethanol and sodium ethoxide as a catalyst has been reported. [] The reaction likely proceeds through the formation of a vinyl carbanion intermediate.
A: this compound derivatives, particularly those with electron-donating substituents, can participate in radical copolymerization with vinyl monomers such as styrene and acrylonitrile. [, ]
A: The electrochemical reduction of this compound has been studied in detail. [] The reaction can lead to the formation of various products, including linear and cyclic hydrodimers, saturated hydro products, and glutaronitrile derivatives, depending on the reaction conditions and applied potential.
A: Yes, Rhodococcus ruber CGMCC3090 can biotransform this compound into cinnamamide. [] This microbial transformation offers a potentially greener alternative to chemical synthesis.
A: Studies in rats have shown that this compound can be metabolized through two main pathways, leading to the formation of two types of mercapturic acids: N-acetyl-S-(2-cyanoethyl)-L-cysteine and N-acetyl-S-(2-hydroxyethyl)-L-cysteine (phenyl-substituted in the case of this compound). []
ANone: Various analytical techniques are employed for characterizing and quantifying this compound and its derivatives, including:
A: Achiral/chiral SFC/MS proves valuable in profiling isomeric this compound/hydrothis compound intermediates during multi-step stereoselective synthesis. It efficiently determines the diastereomeric/enantiomeric composition of the final product and identifies remaining E/Z isomers from the starting material. []
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